1-(Cyclopropylsulfonyl)azetidine-3-carboxamide
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Overview
Description
1-(Cyclopropylsulfonyl)azetidine-3-carboxamide is a chemical compound that has garnered interest in various fields of research and industry due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to an azetidine ring, which is further substituted with a carboxamide group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the cyclopropylsulfonyl and carboxamide groups. One common synthetic route includes the cyclization of suitable precursors under controlled conditions to form the azetidine ring. This can be achieved through various methods such as:
Anionic and Cationic Ring-Opening Polymerization: This method involves the polymerization of aziridine and azetidine monomers to form polyamines.
Functionalization of Azetidines: Recent advances in synthetic strategies have enabled the functionalization of azetidines to introduce various substituents, including the cyclopropylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to efficient and scalable production.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides and Thiols: Formed through reduction reactions.
Substituted Azetidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(Cyclopropylsulfonyl)azetidine-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Signaling Pathways: It can interfere with cellular signaling pathways, leading to altered cellular responses.
Induce Apoptosis: In cancer cells, it may induce programmed cell death through the activation of apoptotic pathways.
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
Azetidine-2-carboxamide: Another azetidine derivative with different substituents and properties.
Cyclopropylsulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopropylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c8-7(10)5-3-9(4-5)13(11,12)6-1-2-6/h5-6H,1-4H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQJJMCQNMLRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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